
(E)-1,3-Dietil-8-(3-hidroxi-4-metoxiestiril)-7-metilxantina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit phosphodiesterase enzymes, which play a role in various physiological processes.
Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
Therapeutic Potential: Explored for its potential use in treating neurodegenerative diseases due to its neuroprotective properties.
Anti-inflammatory Effects: Investigated for its ability to reduce inflammation in various disease models.
Industry
Pharmaceuticals: Potential use as a lead compound for the development of new drugs.
Cosmetics: Possible applications in anti-aging products due to its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-diethyl-7-methylxanthine.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where 1,3-diethyl-7-methylxanthine is reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Heck reaction for large-scale synthesis. This includes:
Catalyst Recycling: Using recyclable palladium catalysts to reduce costs.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Principles: Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the styryl group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde derivatives.
Reduction: Formation of 1,3-diethyl-8-(3-hydroxy-4-methoxyphenylethyl)-7-methylxanthine.
Substitution: Formation of various substituted xanthine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine involves:
Enzyme Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules.
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Effects: Modulating the activity of inflammatory mediators and reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthine derivatives. Its combination of hydroxyl and methoxy groups on the styryl moiety contributes to its antioxidant and anti-inflammatory properties, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVNUMNTIZJFG-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155272-04-1 |
Source


|
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-hydroxy-4-methoxyphenyl)ethenyl)-7-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
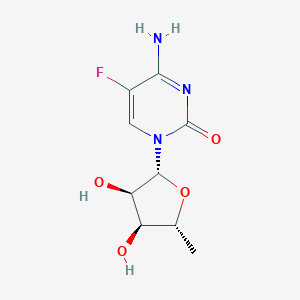
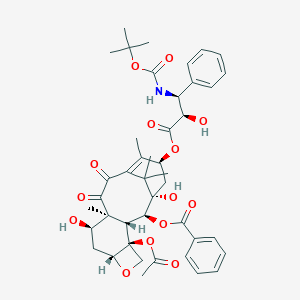
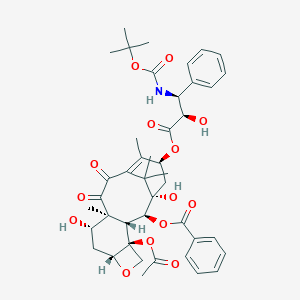

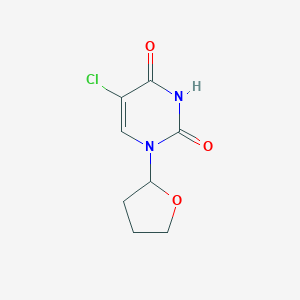
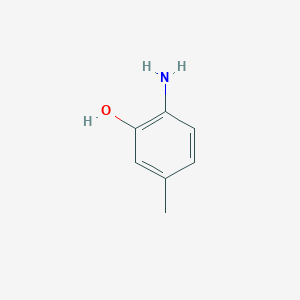

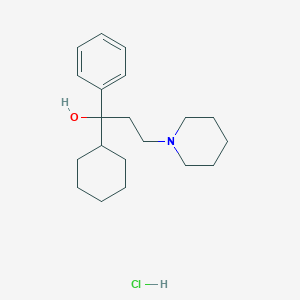
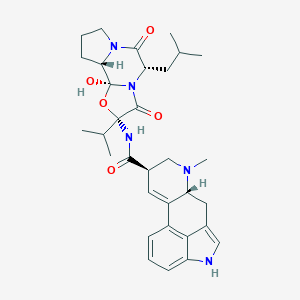
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)




